Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Pyridine Scaffold
The presence of the trifluoromethyl group in N-(6-(trifluoromethyl)pyridin-2-yl)acetamide significantly increases its lipophilicity compared to non-fluorinated pyridine analogs. This is a critical parameter influencing membrane permeability and oral bioavailability in drug discovery [1]. The target compound exhibits a computed LogP of 2.70830 [2], whereas pyridin-2-ylacetamide (the non-fluorinated comparator) has a reported LogP of 0.46 [3]. This represents a calculated increase of 2.25 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.70830 |
| Comparator Or Baseline | Pyridin-2-ylacetamide (Non-fluorinated analog) with LogP = 0.46 |
| Quantified Difference | Increase of 2.25 LogP units |
| Conditions | Computed physicochemical property data from authoritative databases. |
Why This Matters
The ~2.25 log unit increase in lipophilicity directly translates to improved cell membrane permeability, a key factor for selecting this building block over non-fluorinated analogs for designing bioactive molecules with favorable ADME profiles.
- [1] Seleem, M. A., Wood, N. A., Brinkworth, A. J., Manam, S., Carabeo, R. A., Murthy, A. K., Ouellette, S. P., & Conda-Sheridan, M. (2021). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases. View Source
- [2] ChemSrc. (2016). N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide (CAS 1291487-27-8). Retrieved April 21, 2026. View Source
- [3] PubChem. (n.d.). Pyridin-2-ylacetamide. Retrieved April 21, 2026. View Source
